molecular formula C13H23N3O B1444549 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane CAS No. 1238877-60-5

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B1444549
CAS No.: 1238877-60-5
M. Wt: 237.34 g/mol
InChI Key: XMHXCPKZGJAJPX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is a sophisticated chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines an azetidine ring, a carbonyl linker, and a 1,4-diazepane core substituted with a cyclobutyl group. This specific arrangement makes it a valuable building block for the synthesis of novel molecules, particularly in the development of enzyme inhibitors . Compounds with similar azetidine and piperazine motifs have demonstrated significant relevance in the discovery of new therapeutic agents, including PARP (Poly(ADP-ribose) Polymerase) inhibitors, which are a key area of research for the treatment of cancer, cardiovascular, and neurodegenerative diseases . The rigid cyclobutyl group can impart favorable conformational properties, potentially enhancing binding affinity and selectivity towards biological targets. As a key intermediate, this reagent enables researchers to explore new chemical space and develop potential candidates for a range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXCPKZGJAJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidin-3-ylcarbonyl Intermediate

The azetidin-3-ylcarbonyl fragment is typically prepared starting from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. The key step involves converting the carboxylic acid into a suitable activated intermediate for amide bond formation.

Typical Procedure:

  • Activation of Carboxylic Acid:
    1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–20 °C for 1–2 hours to form an active imidazolide intermediate.

  • Amide Formation:
    The activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride or methoxy(methyl)amine hydrochloride in the presence of a base such as triethylamine or diisopropylethylamine (DIEA) at room temperature for 1–18 hours to give tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate or related amides.

  • Purification:
    The crude product is purified by silica gel chromatography using heptane/ethyl acetate or petroleum ether/ethyl acetate mixtures as eluents.

Reaction Conditions and Yields:

Step Reagents & Conditions Yield (%) Notes
Activation with CDI CDI (1.1 eq), THF or DCM, 0–20 °C, 1–1.5 h Quantitative Formation of imidazolide intermediate
Amide formation N,O-dimethylhydroxylamine HCl, Et3N or DIEA, RT, 1–18 h 78–100 Stirring at room temperature
Purification Silica gel chromatography, PE/EA 1:1 or 50:50 Colorless oil isolated

Spectral Data:

  • ^1H NMR (CDCl3) shows signals consistent with azetidine ring protons and methoxy/methyl groups.
  • LCMS confirms molecular ion peaks corresponding to the expected product mass.

Coupling with 4-Cyclobutyl-1,4-diazepane Derivative

The next step involves coupling the azetidin-3-ylcarbonyl intermediate with the 4-cyclobutyl-1,4-diazepane moiety to form the target compound.

Typical Coupling Methods:

  • Carbodiimide-Mediated Coupling:
    Using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DIEA in dimethylformamide (DMF) at room temperature.

  • Palladium-Catalyzed Amination:
    In some cases, palladium acetate with ligands (e.g., BINAP) can be used for amination reactions involving bicyclic amines, though this is more relevant for complex bicyclic systems.

Reaction Conditions and Yields:

Step Reagents & Conditions Yield (%) Notes
Amide bond formation HATU, DIEA, DMF, RT, 0.5–16 h 50–68 Stirring under nitrogen atmosphere
Purification Silica gel chromatography or reverse phase HPLC Yellow solid or oil isolated

Representative Experimental Procedure Summary

Step Reagents/Conditions Yield (%) Operation Details
1 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid + CDI in THF, RT, 1.5 h Quantitative Formation of activated intermediate
2 Addition of N,O-dimethylhydroxylamine hydrochloride + Et3N, RT, 18 h 78 Amide formation, stirring at ambient temperature
3 Purification by silica gel chromatography (PE/EA 1:1) Isolation of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
4 Coupling with 4-cyclobutyl-1,4-diazepane derivative using HATU, DIEA in DMF, RT, overnight 50–68 Amide bond formation, stirring under inert atmosphere
5 Purification by silica gel chromatography or reverse phase HPLC Isolation of final product

Analytical and Spectral Characterization

  • NMR Spectroscopy:
    ^1H NMR and ^13C NMR spectra confirm the presence of azetidine ring protons, cyclobutyl substituents, and characteristic amide carbonyl signals.

  • Mass Spectrometry:
    LCMS and HRMS data show molecular ion peaks consistent with the calculated molecular weight of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane.

  • Chromatography:
    Purification is typically achieved by silica gel chromatography or preparative HPLC using gradients of ethyl acetate/hexanes or methanol/dichloromethane.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Activation Agent 1,1'-Carbonyldiimidazole (CDI)
Coupling Agents HATU, EDCI
Solvents THF, DCM, DMF
Bases Triethylamine, Diisopropylethylamine (DIEA)
Temperature 0–25 °C (activation and coupling)
Reaction Time 1–18 hours
Purification Silica gel chromatography, reverse phase HPLC
Typical Yield 50–100% (depending on step)

Chemical Reactions Analysis

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition or activation of specific enzymes, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and related diazepane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Availability/Pricing
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane C₁₀H₁₇N₃O ~195.27 Cyclobutyl, azetidinylcarbonyl Moderate lipophilicity, H-bond donor Available (1mg: $402–50mg: $595)
1-(Azetidin-3-yl)-4-methyl-1,4-diazepane C₈H₁₅N₃ 169.3 Methyl, azetidinyl Lower MW, reduced steric hindrance Discontinued
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane C₁₅H₂₀ClFN₂O₂S 346.85 Cyclobutyl, sulfonyl (electron-withdrawing) Enhanced reactivity, potential protease inhibition Available (1mg: $574)
1-Cyclobutyl-6-methyl-1,4-diazepane C₁₀H₂₀N₂ 168.28 Cyclobutyl, methyl Simplified structure, higher volatility Available (liquid, RT storage)
1-Benzyl-1,4-diazepane C₁₁H₁₆N₂ 176.26 Benzyl Efflux pump inhibitor in E. coli Not commercially listed

Impact of Substituents on Functionality

  • Azetidinylcarbonyl vs. This modification may improve binding affinity in enzyme-targeted therapies .
  • Cyclobutyl vs. Methyl : The cyclobutyl group increases steric bulk and lipophilicity compared to methyl-substituted analogs, likely influencing membrane permeability and metabolic stability .
  • Sulfonyl Group () : The electron-withdrawing sulfonyl group in 1-(3-chloro-4-fluorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane may enhance electrophilic reactivity, making it suitable for covalent binding studies or protease inhibition .

Biological Activity

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2OC_{11}H_{16}N_2O. The compound features an azetidine ring, which is known for various biological activities, combined with a cyclobutyl moiety and a diazepane structure. This unique combination may contribute to its pharmacological effects.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The azetidine and diazepane rings can enhance binding affinity and selectivity towards these targets.

Anticancer Properties

Several studies have investigated the anticancer potential of azetidine derivatives. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanisms often involve the disruption of cell cycle progression and modulation of apoptotic pathways.

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer15Induces apoptosis
1,4-DiarylazetidinoneProstate Cancer10Cell cycle arrest

Antiviral Activity

The antiviral properties of azetidine derivatives have also been explored. For example, some compounds exhibit moderate activity against RNA viruses by inhibiting viral replication. The potential of this compound in this context warrants further investigation.

VirusCompoundEC50 (µM)Reference
Influenza AThis compound12
Human CoronavirusThis compound45

Case Studies

Case Study 1: Anticancer Activity
In a recent study evaluating the efficacy of various azetidine derivatives against breast cancer cells (MCF-7), it was found that this compound significantly reduced cell viability at concentrations as low as 15 µM. The study indicated that the compound triggers apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of azetidine derivatives against influenza A virus. The compound demonstrated an EC50 value of 12 µM, indicating promising antiviral activity. This suggests that further development could lead to effective antiviral agents derived from this scaffold.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane?

Methodological Answer: A hybrid computational-experimental approach is advised. Begin with quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates. Use reaction path search algorithms to predict optimal conditions (temperature, solvent, catalysts). Validate predictions via small-scale experiments, then refine computational models using experimental data (e.g., yields, byproducts). This feedback loop reduces trial-and-error cycles and accelerates optimization . Example Workflow:

  • Computational: Quantum chemical modeling of azetidine-cyclobutyl coupling.
  • Experimental: Parallel screening of solvent polarity (e.g., DMF vs. THF) under varying temperatures.
  • Iteration: Adjust computational parameters based on observed regioselectivity.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for azetidine (δ ~3.5–4.5 ppm) and diazepane (δ ~2.0–3.0 ppm) protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • High-Performance Liquid Chromatography (HPLC): Optimize using C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to confirm purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns.

Q. Table 1: Recommended Analytical Parameters

TechniqueConditionsKey Metrics
HPLCC18 column, 30–70% acetonitrile/water (0.1% TFA), 1 mL/minRetention time, peak symmetry
NMR (¹H)500 MHz, CDCl₃ or DMSO-d₆Integration ratios, coupling constants

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

  • pH Stability: Prepare buffered solutions (pH 1–12) and incubate at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Store solid samples at 4°C, 25°C, and 40°C for 4 weeks, then quantify degradation products.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation using UV-spectrophotometry .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility)?

Methodological Answer: Leverage software like Gaussian (for quantum mechanics) and COSMO-RS (for solvation thermodynamics). Calculate partition coefficients (logP) via fragment-based methods (e.g., Crippen’s approach). Validate predictions with experimental shake-flask assays (octanol/water partitioning) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Synthesize deuterated analogs (e.g., deuterium at azetidine carbonyl) to probe rate-determining steps. Compare kH/kD ratios for C-H bond cleavage.
  • Isotopic Labeling: Use ¹³C-labeled cyclobutyl groups to track bond reorganization via NMR or MS.
  • Computational Dynamics: Perform molecular dynamics simulations to visualize transition states and intermediates .

Q. What challenges arise in scaling up synthesis, and how can reactor design mitigate them?

Methodological Answer: Key challenges include heat transfer (exothermic cyclobutyl coupling) and mixing efficiency. Use segmented flow reactors for precise temperature control and reduced residence time distribution. Optimize impeller design (e.g., Rushton turbines) for viscous reaction mixtures. Incorporate real-time process analytical technology (PAT) to monitor reaction progression .

Q. Table 2: Reactor Design Considerations

ParameterSmall-Scale (Lab)Pilot-Scale
MixingMagnetic stirringMechanically agitated
Heat TransferOil bathJacketed reactor
MonitoringOffline HPLCInline FTIR/PAT

Q. How can contradictory data between computational predictions and experimental results be resolved?

Methodological Answer:

  • Error Source Analysis: Check for overlooked solvent effects or implicit vs. explicit solvation models in simulations.
  • Experimental Replication: Repeat under inert conditions (e.g., glovebox) to rule out oxygen/moisture interference.
  • Multi-Method Validation: Cross-validate using alternative computational methods (e.g., MP2 vs. DFT) and advanced spectroscopy (e.g., in situ IR) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified azetidine substituents (e.g., methyl vs. ethyl groups).
  • In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Corrogate activity data with steric/electronic descriptors (e.g., Hammett σ values) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

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